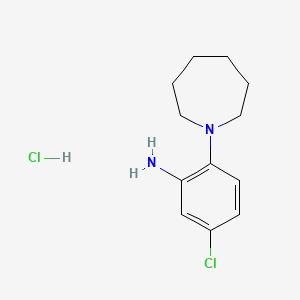

![molecular formula C11H13F3O3 B2812707 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 2225887-15-8](/img/structure/B2812707.png)

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

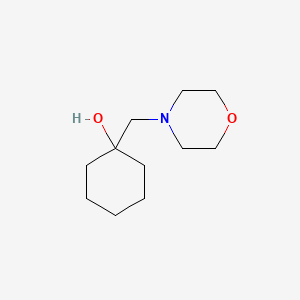

“1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is a chemical compound with the IUPAC name ®-1,1,1-trifluoro-3- ( (4-methoxybenzyl)oxy)propan-2-ol . It has a molecular weight of 250.22 . The compound is a solid and its color ranges from colorless to light brown .

Molecular Structure Analysis

The InChI code for “1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is 1S/C11H13F3O3/c1-16-9-4-2-8 (3-5-9)6-17-7-10 (15)11 (12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.22 . It is a solid and its color ranges from colorless to light brown . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

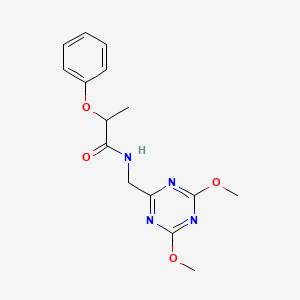

Chemical Reactions and Intermediates : Fölisch et al. (1988) investigated the solvolysis of chloro- and methoxy-substituted propanones in trifluoroethanol, revealing mechanisms like enolization-ionization and Favorskii rearrangement, pertinent to understanding the behavior of similar compounds like 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol under similar conditions (Fölisch, Krimmer, Gehrlach, & Käshammer, 1988).

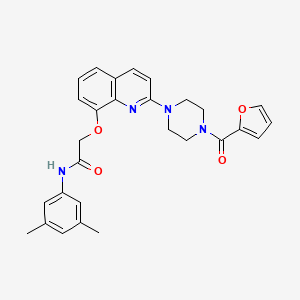

Catalytic Applications : A study by Volbeda et al. (2015) describes a chemoselective method for cleaving p-methoxybenzyl ethers using hexafluoro-2-propanol, demonstrating the potential utility of trifluoro propanol derivatives in selective chemical transformations (Volbeda, Kistemaker, Overkleeft, van der Marel, Filippov, & Codée, 2015).

Kinetics and Stability of Carbocations : Amyes and Richard (1991) explored the kinetics of methoxybenzyl carbocations in trifluoroethanol, providing insights into the stability and reactivity of carbocations related to trifluoro propanol compounds (Amyes & Richard, 1991).

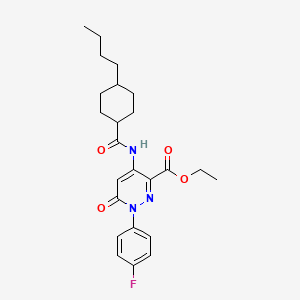

Oxidation Reactions : Norcross et al. (1997) studied the oxidation of various secondary alcohols, including trifluoro propanol derivatives, by potassium tetraoxoferrate(VI), shedding light on the oxidation pathways relevant to 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).

Synthesis and Applications in Liquid Crystals : Aoki and Nohira (1993) synthesized optically active α-trifluoromethylbenzyl derivatives, similar in structure to the trifluoro propanol derivative , for use as chiral dopants in ferroelectric liquid crystals. This indicates potential applications of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol in materials science (Aoki & Nohira, 1993).

Enantioselective Synthesis : Shimizu, Sugiyama, and Fujisawa (1996) reported the lipase-mediated kinetic resolution of trifluoro propanol derivatives, demonstrating the potential of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol in enantioselective synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZVCRBHIKWKAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2812628.png)

![N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2812636.png)

![4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester](/img/structure/B2812638.png)

![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812640.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)